molecular formula C19H18N2O3S2 B2752195 N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 850084-87-6

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2752195
CAS No.: 850084-87-6
M. Wt: 386.48
InChI Key: FYHCITCWGNUUGL-UHFFFAOYSA-N
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Description

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally related to N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, has shown that these compounds exhibit potent cardiac electrophysiological activity. These compounds have been compared to sematilide, a selective class III agent, showing that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group for class III electrophysiological activity. This suggests potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Anticancer Activity

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against four cancer cell lines. The compounds displayed moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide. This highlights the compound's potential in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

Compounds derived from similar structural frameworks, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, have shown significant antimicrobial and antifungal activity. This suggests a promising avenue for the development of new antimicrobial agents (Sych et al., 2019).

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-3-13-4-6-14(7-5-13)17-12-25-19(20-17)21-18(22)15-8-10-16(11-9-15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHCITCWGNUUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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